1,3-dimethylquinoxalin-2(1H)-one
Overview
Description
1,3-Dimethylquinoxalin-2(1H)-one is a chemical compound that has been the subject of recent research due to its potential applications in the medicinal, pharmaceutical, and agriculture industry . It has been particularly noted for its robustness and versatility .
Synthesis Analysis
The synthesis of 1,3-dimethylquinoxalin-2(1H)-one has been achieved through various sustainable protocols. These include the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones . A notable method involves a visible-light-promoted direct C3 alkylation using readily accessible unactivated alkyl iodides as alkylation reagents .Molecular Structure Analysis
The molecular structure of 1,3-dimethylquinoxalin-2(1H)-one is complex and allows for a variety of functionalizations. This includes C–C, C–O/C–S, and C–N/C–P bond formation using metal-free, visible light, and electrochemically catalyzed strategies .Chemical Reactions Analysis
1,3-Dimethylquinoxalin-2(1H)-one has been involved in a variety of chemical reactions. These include transition metal-free C-3 functionalization and visible-light-promoted direct C3 alkylation . These reactions have been used to create a broad range of valuable 3-alkylated quinoxalin-2(1H)-ones .Scientific Research Applications
Visible-Light-Promoted Alkylation
The compound 1,3-dimethylquinoxalin-2(1H)-one can be used in visible-light-promoted direct C3 alkylation reactions. This process allows for the modification of the quinoxalin-2(1H)-one structure by introducing alkyl groups, which can be valuable in synthesizing derivatives with potential medicinal or pharmaceutical applications .
Sustainable C-3 Functionalization
This compound is also involved in transition metal-free C-3 functionalization. Such a method is considered sustainable and offers robust applications in medicinal, pharmaceutical, and agricultural industries due to the functionalized products’ enhanced properties .
Nucleophilic Reactions
1,3-dimethylquinoxalin-2(1H)-one can react with nucleophiles to form various products. These reactions are significant in creating compounds that could have applications in chemical synthesis and drug development .
Mechanism of Action
Future Directions
The future of 1,3-dimethylquinoxalin-2(1H)-one looks promising, with its potential applications in the medicinal, pharmaceutical, and agriculture industry . The development of sustainable protocols for its synthesis, including transition metal-free C-3 functionalization and visible-light-promoted direct C3 alkylation , suggests that it will continue to be a subject of research in the future.
properties
IUPAC Name |
1,3-dimethylquinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12(2)9-6-4-3-5-8(9)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGDSEWMSMJHMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325898 | |
Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3149-25-5 | |
Record name | 3149-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethylquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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